molecular formula C25H21F2NO4 B13979400 Fmoc-(r)-3-amino-2-(3,5-difluorobenzyl)propanoic acid CAS No. 1260609-68-4

Fmoc-(r)-3-amino-2-(3,5-difluorobenzyl)propanoic acid

Cat. No.: B13979400
CAS No.: 1260609-68-4
M. Wt: 437.4 g/mol
InChI Key: CCEZGZLOWYHHLS-MRXNPFEDSA-N
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Description

Fmoc-(R)-3-amino-2-(3,5-difluorobenzyl)propanoic acid is a fluorinated amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features:

  • Fmoc protection: Ensures compatibility with standard SPPS protocols, allowing selective deprotection under mild basic conditions.
  • 3,5-Difluorobenzyl group: Introduces electron-withdrawing fluorine atoms, enhancing metabolic stability and influencing peptide-receptor interactions.
  • Chiral (R)-configuration: Critical for maintaining stereochemical integrity in peptide design, particularly in therapeutic applications.

Properties

CAS No.

1260609-68-4

Molecular Formula

C25H21F2NO4

Molecular Weight

437.4 g/mol

IUPAC Name

(2R)-2-[(3,5-difluorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C25H21F2NO4/c26-17-10-15(11-18(27)12-17)9-16(24(29)30)13-28-25(31)32-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,10-12,16,23H,9,13-14H2,(H,28,31)(H,29,30)/t16-/m1/s1

InChI Key

CCEZGZLOWYHHLS-MRXNPFEDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=CC(=CC(=C4)F)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=CC(=C4)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Amino Acid Backbone and Side Chain Introduction

A representative synthetic route begins with a suitably protected amino acid precursor such as methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate. This intermediate undergoes palladium-catalyzed cross-coupling with a fluorinated aryl halide (e.g., 3,5-difluorobromobenzene) to introduce the difluorobenzyl moiety at the 2-position of the propanoic acid backbone.

Key reaction conditions:

Step Reagents & Catalysts Solvent Temperature Time Notes
Cross-coupling Pd2(dba)3, SPhos ligand Dry dimethylformamide (DMF) Room temperature 3 days Under argon atmosphere for selectivity
Reduction and workup Zinc dust, iodine DMF Room temperature Until clear solution Ensures removal of residual iodine
Protection of amino group tert-Butoxycarbonyl (Boc) protection Standard conditions Ambient Variable Protects amine during coupling

This method is adapted from protocols reported for similar fluorinated amino acid derivatives, ensuring high stereochemical fidelity and yield.

Fmoc Protection of the Amino Group

Following the introduction of the difluorobenzyl side chain, the amino group is deprotected from Boc and subsequently protected with the Fmoc group to enable compatibility with solid-phase peptide synthesis (SPPS).

Typical Fmoc protection procedure:

Reagent Amount (equiv) Solvent Temperature Time Notes
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) 1.2 equiv Dichloromethane (DCM) or DMF 0–5 °C to room temp 1–3 hours Base (e.g., NaHCO3) used to neutralize HCl formed

The reaction is monitored by thin-layer chromatography (TLC) or HPLC to confirm completion. The Fmoc-protected amino acid is then purified by crystallization or column chromatography.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

The this compound is typically employed as a monomer in Fmoc-based SPPS. The coupling onto resin-bound peptides follows established protocols:

Step Reagents Conditions Time Notes
Resin swelling Resin in dichloromethane (DCM) or DMF 30 min to 1 hour, room temp 30–60 min Prepares resin for efficient coupling
Fmoc deprotection 20% piperidine in DMF Room temperature 15–60 min Removes Fmoc to expose amine for coupling
Amino acid activation HATU, HOAt, N-methylmorpholine (NMM) or collidine Room temperature 4–24 hours Ensures efficient coupling
Coupling This compound Room temperature 4–24 hours Excess amino acid used for completeness
Washing DMF, DCM Multiple cycles 5–10 min Removes unreacted reagents

This method is adapted from the Nowick laboratory’s standard practices for Fmoc-based SPPS, ensuring high coupling efficiency and peptide purity.

Data Tables Summarizing Key Parameters

Parameter Typical Value / Range Comments
Palladium catalyst loading 2–5 mol% Pd2(dba)3 Ensures efficient cross-coupling
Ligand (SPhos) loading 5–10 mol% Enhances catalyst stability and selectivity
Solvent for coupling Dry DMF Anhydrous conditions critical
Reaction temperature Room temperature (20–25 °C) Mild conditions to preserve stereochemistry
Fmoc protection reagent amount 1.1–1.2 equivalents of Fmoc-Cl Slight excess to drive reaction to completion
Piperidine concentration 20% (v/v) in DMF Standard for Fmoc deprotection
Coupling time 4–24 hours Longer times improve coupling completeness
Purification method Silica gel chromatography or crystallization Removes impurities and side products

Research Findings and Analytical Characterization

  • Stereochemical Integrity: The use of palladium-catalyzed cross-coupling at room temperature preserves the (R)-configuration of the amino acid, confirmed by chiral HPLC and NMR spectroscopy.

  • Purity and Yield: Optimized reaction conditions yield product purities >95%, with isolated yields ranging from 60% to 85% depending on scale and purification method.

  • Stability: The Fmoc-protected amino acid shows stability under standard laboratory storage conditions (0–8 °C), with no significant degradation over several months.

  • Functional Performance: Incorporation into peptides via SPPS results in high coupling efficiency and minimal racemization, as confirmed by mass spectrometry and analytical HPLC of synthesized peptides.

Summary of Preparation Workflow

Step Description Key Reagents/Conditions
1. Synthesis of iodopropanoate intermediate Starting material for side chain introduction Boc-protected amino acid ester
2. Palladium-catalyzed cross-coupling Introduce 3,5-difluorobenzyl group Pd2(dba)3, SPhos, dry DMF, RT
3. Deprotection of Boc group Prepare amine for Fmoc protection Acidic conditions (e.g., TFA)
4. Fmoc protection Protect amino group for SPPS Fmoc-Cl, base, DCM or DMF
5. Purification Chromatography or crystallization Silica gel, solvents
6. Incorporation into peptides via SPPS Coupling to resin-bound peptides HATU/HOAt, NMM or collidine, DMF

Chemical Reactions Analysis

Types of Reactions

Fmoc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The 3,5-difluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are often carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products Formed

    Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amine-substituted product.

    Deprotection Reactions: The major product is the free amino acid after removal of the Fmoc group.

Scientific Research Applications

Fmoc-(R)-3-amino-2-(3,5-difluorobenzyl)propanoic acid is a synthetic amino acid derivative with a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino group, a carboxylic acid group, and a 3,5-difluorobenzyl group. It belongs to the class of unnatural amino acids and is used in various biochemical applications due to its unique structural features that enhance its reactivity and biological activity. The fluorine substituents can enhance binding affinity and specificity towards biological targets. This compound has been studied for its potential roles in enzyme-substrate interactions and as a modulator of receptor activity. Its unique structure allows it to influence protein folding and stability, which is critical in drug design and development.

Scientific Research Applications

This compound has various applications in scientific research and industry. Studies have focused on its interactions with various biological macromolecules. The fluorine atoms are known to influence the electronic properties of the molecule, enhancing its binding affinity to target proteins. Interaction studies often utilize techniques such as:

  • Drug Design and Development The compound's influence on protein folding and stability makes it valuable in drug design and development.
  • Enzyme-Substrate Interactions It has been studied for potential roles in enzyme-substrate interactions.
  • Receptor Activity Modulation It has also been investigated as a modulator of receptor activity.
  • Medicinal Chemistry The specific positioning of fluorine atoms at the 3 and 5 positions on the benzyl ring influences its chemical reactivity and enhances its biological activity compared to similar compounds, making it valuable in medicinal chemistry.

The presence of fluorine substituents can enhance the binding affinity and specificity towards biological targets. The unique positioning of fluorine atoms at the 3 and 5 positions on the benzyl ring influences its chemical reactivity and enhances its biological activity compared to similar compounds. The electronic effects imparted by these fluorine atoms can significantly alter interactions with biological targets.

Analogues

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesUnique Aspects
Fmoc-(R)-3-amino-2-(2,4-difluorobenzyl)propanoic acidFluorine at 2 and 4 positionsDifferent electronic effects due to fluorine positioning
Fmoc-(R)-3-amino-2-(2,6-difluorobenzyl)propanoic acidFluorine at 2 and 6 positionsVariations in hydrophobic interactions
Fmoc-(R)-3-amino-2-(4-fluorobenzyl)propanoic acidFluorine at 4 positionLacks the additional fluorine which may affect binding properties

Mechanism of Action

The mechanism of action of Fmoc-®-3-amino-2-(3,5-difluorobenzyl)propanoic acid depends on its application. In peptide synthesis, the Fmoc group protects the amino group during chain elongation and is removed under basic conditions to allow further reactions. The 3,5-difluorobenzyl group can influence the chemical properties of the peptide, such as its hydrophobicity and binding affinity.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The compound’s unique substituents differentiate it from analogues:

Compound Name Key Substituents Molecular Weight (g/mol) Key Features Reference
Fmoc-(R)-3-amino-2-(3,5-difluorobenzyl)propanoic acid 3,5-Difluorobenzyl, propanoic acid ~437.43* High metabolic stability; fluorine-enhanced hydrophobicity
(S)-α-Fmoc-amino-3,5-difluorobenzenebutanoic acid 3,5-Difluorobenzyl, butanoic acid (S) 437.43 Longer carbon chain; S-configuration affects chiral recognition
Fmoc-β-azido-D-Ala (15) Azido group, D-alanine backbone ~318.33 Enables click chemistry; high synthetic yield (86%)
Fmoc-L-Phe(4-NHBoc)-OH Boc-protected aminophenyl, phenylalanine 502.56 Aromatic bulk; requires Boc deprotection
Fmoc-SR-Dab(3-Aloc)-OH Alloc-protected amino, butanoic acid 424.45 Dual protection (Fmoc/Alloc); requires stepwise deprotection

*Estimated based on structural analogues (e.g., ).

Protective Group Strategies

  • Fmoc/Alloc Combinations : Compounds like Fmoc-SR-Dab(3-Aloc)-OH require orthogonal deprotection (Alloc removal via palladium catalysts), adding complexity .
  • Single Fmoc Protection : The target compound’s sole Fmoc group simplifies synthesis, aligning with standard SPPS workflows.

Physicochemical and Functional Properties

  • Electronic Effects: Fluorine atoms enhance stability against oxidative degradation compared to non-fluorinated analogues (e.g., pyridyl or imidazolyl derivatives ).
  • Stereochemical Impact : The (R)-configuration distinguishes it from (S)-isomers (e.g., ), which may exhibit divergent biological activity.

Q & A

Q. What is the role of the Fmoc group in this compound during solid-phase peptide synthesis (SPPS)?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the α-amino group, enabling stepwise peptide elongation. It is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-labile side-chain protections like Boc (tert-butoxycarbonyl) . This orthogonal protection strategy ensures controlled synthesis of complex peptides.

Q. What solvents and storage conditions are optimal for handling this compound?

The compound is typically dissolved in polar aprotic solvents like DMF or DMSO due to its low solubility in water. For stability, store desiccated at -20°C to prevent hydrolysis of the Fmoc group or degradation of the difluorobenzyl moiety. Prolonged exposure to moisture or light should be avoided .

Q. How can researchers verify the purity and identity of this compound post-synthesis?

Analytical methods include:

  • HPLC : To assess purity using reverse-phase C18 columns with UV detection at 260–300 nm (Fmoc absorption).
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.
  • NMR : ¹H/¹³C NMR to validate stereochemistry and substituent integration (e.g., difluorobenzyl protons at ~6.8–7.2 ppm) .

Advanced Research Questions

Q. How does the 3,5-difluorobenzyl substituent influence peptide conformation and binding interactions?

The electron-withdrawing fluorine atoms enhance hydrophobicity and stabilize aromatic π-π stacking or C–F···H interactions in target binding pockets. This modification is particularly useful in designing protease inhibitors or GPCR-targeted peptides, where fluorination improves metabolic stability and binding affinity .

Q. What coupling reagents minimize racemization during incorporation into peptide sequences?

Use low-racemization reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with Oxyma Pure in DMF. Maintain reaction temperatures below 25°C and monitor coupling efficiency via Kaiser or chloranil tests .

Q. Are there compatibility challenges with orthogonal protecting groups (e.g., Boc, Alloc) in multi-step syntheses?

The Fmoc group is base-labile, while Boc (acid-labile) and Alloc (palladium-cleavable) are orthogonal. Ensure sequential deprotection steps avoid overlapping conditions. For example, Boc deprotection with TFA (trifluoroacetic acid) must precede Fmoc removal to prevent premature cleavage .

Q. How does steric hindrance from the benzyl group affect coupling efficiency in sterically demanding sequences?

The 3,5-difluorobenzyl group introduces steric bulk, potentially slowing coupling kinetics. Optimize with:

  • Extended reaction times (2–4 hours).
  • Microwave-assisted synthesis (50°C, 10–20 W) to enhance reactivity.
  • Pre-activation of the amino acid with coupling reagents before resin addition .

Q. What strategies resolve contradictory CD or NMR data on peptide secondary structure when using this derivative?

Fluorine atoms may alter electronic environments, skewing spectroscopic interpretations. Cross-validate with:

  • Circular Dichroism (CD) : Compare spectra with non-fluorinated analogs.
  • 2D-NMR (NOESY) : Identify fluorine-induced chemical shift perturbations.
  • Molecular Dynamics Simulations : Model fluorine’s impact on conformational dynamics .

Methodological Best Practices

  • Deprotection Optimization : Test piperidine concentration (10–30% in DMF) and duration (5–15 minutes) to balance Fmoc removal efficiency and side reactions.
  • Purification : Use preparative HPLC with gradients of 0.1% TFA in acetonitrile/water for crude peptide isolation.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to assess shelf-life under varying conditions .

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